molecular formula C5H9N3 B2569967 (4-methyl-1H-imidazol-5-yl)methanamine CAS No. 66780-83-4

(4-methyl-1H-imidazol-5-yl)methanamine

Cat. No.: B2569967
CAS No.: 66780-83-4
M. Wt: 111.148
InChI Key: XPOZILPQFAIBOC-UHFFFAOYSA-N
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Description

(4-methyl-1H-imidazol-5-yl)methanamine is a heterocyclic organic compound with the molecular formula C5H9N3 It features an imidazole ring substituted with a methyl group at the 4-position and a methanamine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1H-imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylimidazole with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

(4-methyl-1H-imidazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-methyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The methanamine group can form covalent bonds with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-4-yl)methylamine
  • (1-methyl-1H-imidazol-2-yl)methanamine
  • 2-aminoimidazole

Uniqueness

(4-methyl-1H-imidazol-5-yl)methanamine is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5-methyl-1H-imidazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-5(2-6)8-3-7-4/h3H,2,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOZILPQFAIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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